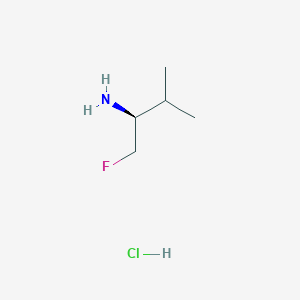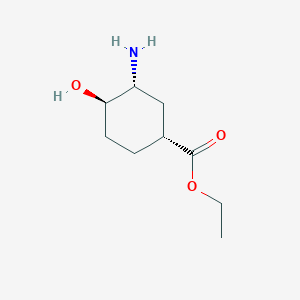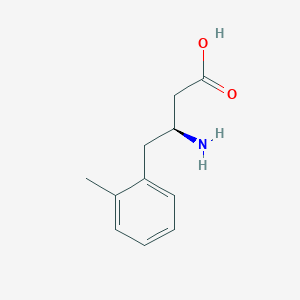
1-Hydroxypropan-2-yl prop-2-enoate;2-hydroxypropyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxypropyl acrylate, mixture of isomers, is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. It is a colorless, transparent liquid that is miscible with water and most organic solvents. This compound is primarily used in the production of acrylate polymers for lacquers, artificial resins, adhesives, thermosetting coatings, fiber treatment agents, and synthetic resin copolymer modifiers .
準備方法
Synthetic Routes and Reaction Conditions
Hydroxypropyl acrylate, mixture of isomers, can be synthesized through the esterification of acrylic acid with propylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
Acrylic acid+Propylene glycol→Hydroxypropyl acrylate+Water
Industrial Production Methods
In industrial settings, hydroxypropyl acrylate is produced by the esterification of acrylic acid with a mixture of 1,2-propanediol and 1,3-propanediol. The reaction is carried out in the presence of an acid catalyst and under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is a mixture of isomers, typically containing 75% 2-hydroxypropyl acrylate and 25% 1-hydroxy-2-propyl acrylate .
化学反応の分析
Types of Reactions
Hydroxypropyl acrylate, mixture of isomers, undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form acrylate polymers.
Esterification: It can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other esters.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Catalyzed by bases such as sodium methoxide or potassium hydroxide.
Major Products
Polymerization: Acrylate polymers used in coatings, adhesives, and resins.
Esterification: Various esters used in plasticizers and lubricants.
Transesterification: Modified esters with different functional properties
科学的研究の応用
Hydroxypropyl acrylate, mixture of isomers, has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of acrylate polymers and copolymers.
Biology: Utilized in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Employed in the development of biomedical devices and coatings for medical implants.
Industry: Applied in the production of adhesives, coatings, and fiber treatment agents
作用機序
The mechanism of action of hydroxypropyl acrylate, mixture of isomers, involves its ability to undergo polymerization and copolymerization reactions. The presence of both vinyl and hydroxyl groups allows it to form cross-linked networks with other monomers, resulting in materials with enhanced mechanical and chemical properties. The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and other reactive species, leading to the creation of polymeric structures .
類似化合物との比較
Hydroxypropyl acrylate, mixture of isomers, can be compared with other similar compounds such as:
2-Hydroxyethyl acrylate: Similar in structure but has a shorter alkyl chain.
4-Hydroxybutyl acrylate: Has a longer alkyl chain, resulting in different physical properties.
Hydroxypropyl methacrylate: Contains a methacrylate group instead of an acrylate group, leading to different reactivity and polymerization behavior.
Uniqueness
Hydroxypropyl acrylate, mixture of isomers, is unique due to its balanced combination of vinyl and hydroxyl groups, which allows for versatile applications in polymer synthesis and modification. Its ability to form cross-linked networks with various monomers makes it a valuable compound in the production of high-performance materials .
特性
分子式 |
C12H20O6 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC名 |
1-hydroxypropan-2-yl prop-2-enoate;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/2C6H10O3/c1-3-6(8)9-4-5(2)7;1-3-6(8)9-5(2)4-7/h2*3,5,7H,1,4H2,2H3 |
InChIキー |
LCAYFFNMFIVNDD-UHFFFAOYSA-N |
正規SMILES |
CC(CO)OC(=O)C=C.CC(COC(=O)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)



![2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926606.png)





![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
